4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(2-methylpiperidin-1-yl)ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-4-2-3-10-16(12)11-9-13-5-7-14(15)8-6-13/h5-8,12H,2-4,9-11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJXEUGMLUYMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 2 2 Methylpiperidin 1 Yl Ethyl Aniline
Retrosynthetic Analysis and Strategic Disconnections for the Compound
Retrosynthetic analysis of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline allows for the logical deconstruction of the molecule into simpler, more readily available starting materials. The primary strategic disconnections identify two main synthetic fragments: a 2-methylpiperidine (B94953) moiety and a 4-aminophenethyl unit. The key bond formations to consider are the C-N bond between the piperidine (B6355638) nitrogen and the ethyl bridge, and the construction of the substituted aniline (B41778).
Two principal retrosynthetic pathways can be envisioned:
Pathway A: Alkylation of 2-Methylpiperidine. This common and direct approach involves the disconnection of the N-C bond between the piperidine ring and the ethyl side chain. This leads to 2-methylpiperidine and a reactive derivative of 4-aminophenethylamine, such as 4-(2-haloethyl)aniline or 4-nitrophenethyl bromide, where the nitro group serves as a precursor to the amine. The latter is often preferred to avoid side reactions involving the aniline nitrogen during the alkylation step.
Pathway B: Reductive Amination. An alternative strategy involves the disconnection of the same N-C bond but envisions its formation via reductive amination. This pathway disconnects the target molecule to 2-methylpiperidine and a (4-aminophenyl)acetaldehyde or a more stable precursor. The reaction would proceed through an intermediate iminium ion, which is then reduced to form the final product.
Development and Optimization of Novel Synthetic Pathways
The development of synthetic routes for this compound focuses on efficiency, selectivity, and sustainability. This involves careful selection of synthetic strategies for constructing the chiral piperidine ring and functionalizing the aromatic system.
Enantioselective Synthesis Approaches to the Piperidine Moiety
The 2-methylpiperidine fragment contains a stereocenter, making enantioselective synthesis a critical consideration for accessing specific stereoisomers of the final compound. Several advanced methods are available for producing enantioenriched 2-methylpiperidine.
One prominent method is the asymmetric hydrogenation of pyridine (B92270) derivatives . This involves the reduction of a 2-methylpyridine (B31789) precursor, often activated as an N-benzylpyridinium salt, using a chiral transition metal catalyst. Iridium-based catalysts with chiral ligands have shown particular promise in this area. For instance, the use of an Ir-MeO-BoQPhos catalyst system has been reported to achieve high enantioselectivity in the hydrogenation of 2-alkyl N-benzylpyridinium salts. nih.gov
Another established approach is the classical resolution of racemic 2-methylpiperidine . This technique uses a chiral resolving agent, such as (-)-mandelic acid or tartaric acid, to form diastereomeric salts with the racemic amine. lookchem.com These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent liberation of the amine from the separated salt yields the desired enantiomer. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. lookchem.com
| Method | Catalyst/Reagent | Key Features | Reported Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Ir-MeO-BoQPhos | Direct asymmetric synthesis, high enantioselectivity. | 82:18 | nih.gov |
| Classical Resolution | (-)-Mandelic Acid | Separation of enantiomers via diastereomeric salt formation. | High enantiopurity after crystallization | lookchem.com |
Regioselective Functionalization Strategies of the Aniline and Piperidine Rings
Regioselectivity is crucial in both the synthesis of the precursors and any potential post-synthesis modification of the target molecule.
For the aniline ring , the primary challenge is controlling functionalization at the para position relative to the amino group. In Pathway A, starting with a para-substituted benzene (B151609) derivative like 4-nitrophenethyl bromide ensures the correct regiochemistry from the outset. If modifications to the aniline ring were desired later, the directing effects of the amino and alkyl groups would need to be considered. Direct C-H functionalization techniques using removable directing groups offer precise control, for example, ortho-nitration can be achieved using a pyrimidine (B1678525) directing group. researchgate.net However, for the synthesis of the title compound, starting with the correctly substituted precursor is most efficient.
For the piperidine ring , the most important regioselective reaction is the N-alkylation, which is central to the proposed synthetic pathways. The nitrogen atom is the most nucleophilic site, ensuring that alkylation occurs there rather than on the carbon framework under typical conditions. psu.edu More advanced C-H functionalization of the piperidine ring is possible using rhodium-catalyzed C-H insertion reactions, which can be directed to the C2, C3, or C4 positions by carefully selecting the N-protecting group and catalyst. nih.gov This strategy is more relevant for generating analogues of the target compound rather than its primary synthesis. nih.gov
Green Chemistry Principles and Sustainable Synthetic Routes
Incorporating green chemistry principles into the synthesis of this compound can significantly reduce its environmental impact. Key considerations include solvent choice, atom economy, and the use of safer reagents.
Sustainable Solvents: Traditional N-alkylation reactions often use volatile organic compounds (VOCs). Greener alternatives include the use of ionic liquids, which can enhance reaction rates and selectivity in the N-alkylation of anilines, or even water. psu.edutandfonline.com
Catalyst- and Additive-Free Reactions: Some modern synthetic methods aim to eliminate the need for metal catalysts or additives. For instance, catalyst-free methods for synthesizing N-substituted anilines have been developed, proceeding through imine condensation–isoaromatization pathways. beilstein-journals.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. Reductive amination (Pathway B) generally has high atom economy. "Borrowing hydrogen" or "hydrogen autotransfer" catalysis, where alcohols are used as alkylating agents with water as the only byproduct, represents an ideal green strategy for C-N bond formation. researchgate.netacs.org This approach avoids the use of alkyl halides and the generation of salt waste.
Exploration of Reaction Kinetics and Thermodynamic Parameters in Synthesis
The key bond-forming step in the most direct synthesis is the N-alkylation of 2-methylpiperidine with a 4-aminophenethyl derivative. The kinetics of this SN2 reaction are influenced by several factors:
Reactant Structure: The steric hindrance from the methyl group at the C2 position of the piperidine ring can slow the reaction rate compared to the alkylation of unsubstituted piperidine.
Solvent: The choice of solvent significantly impacts the reaction rate. Polar aprotic solvents like DMF or acetonitrile (B52724) are typically used to solvate the cation while leaving the nucleophile relatively free, thus accelerating the reaction.
Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate, but may also promote side reactions, such as elimination or over-alkylation of the aniline nitrogen if it is unprotected.
Leaving Group: The nature of the leaving group on the electrophile is critical. The rate of reaction follows the order I > Br > Cl > F.
| Parameter | Effect on Reaction Rate | Rationale |
|---|---|---|
| Temperature | Increases | Provides sufficient activation energy for the SN2 transition state. |
| Solvent Polarity | Increases in polar aprotic solvents | Stabilizes charge separation in the transition state without solvating the nucleophile excessively. |
| Leaving Group Ability | Increases (I > Br > Cl) | Weaker C-X bond and more stable anion lead to a lower activation energy. |
| Steric Hindrance | Decreases | The 2-methyl group sterically hinders the approach of the electrophile to the piperidine nitrogen. |
Process Intensification and Scalability Considerations for Research Applications
Scaling up the synthesis of this compound from the laboratory bench for larger research applications requires careful consideration of process safety, efficiency, and reproducibility. Process intensification (PI) offers a paradigm shift from traditional batch processing to more efficient and safer continuous manufacturing methods. pharmafeatures.com
Continuous Flow Chemistry: Performing key synthetic steps, such as N-alkylation or the reduction of the nitro group, in a continuous flow reactor offers significant advantages. pharmasalmanac.com Flow reactors provide superior heat and mass transfer, allowing for better control over reaction parameters and the safe handling of highly exothermic or hazardous reactions. pharmasalmanac.comcetjournal.it This leads to higher yields, improved product quality, and greater reproducibility. pharmasalmanac.com
Scalability: Scaling up a flow process is often simpler and more predictable than scaling up a batch process. Instead of using larger reactors, which can introduce new mixing and heat transfer challenges, production is increased by running the flow reactor for a longer duration or by "numbering up" – using multiple reactors in parallel. pharmasalmanac.com
Quality-by-Design (QbD): Applying QbD principles involves identifying critical process parameters (CPPs) that affect the critical quality attributes (CQAs) of the final product. pharmafeatures.com For this synthesis, CPPs might include temperature, reactant concentration, and residence time in the reactor. By understanding and controlling these parameters, the process can be optimized to consistently deliver the product with the desired purity and yield.
A scalable process for research quantities might involve the synthesis of the 4-nitrophenethyl bromide precursor in a batch reactor, followed by a continuous flow N-alkylation with enantiopure 2-methylpiperidine, and a final continuous hydrogenation step to reduce the nitro group, affording the target compound with high purity and efficiency. researchgate.netresearchgate.net
Sophisticated Analytical Characterization Techniques in Research Context
High-Resolution Spectroscopic Delineation of Structural Features
High-resolution spectroscopy serves as the cornerstone for the detailed molecular characterization of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline, offering profound insights into its atomic connectivity, electronic environment, and vibrational modes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, providing a wealth of information about the molecular structure and dynamics of a compound.
Proton (¹H) NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the aliphatic protons of the ethyl bridge, and the protons of the 2-methylpiperidine (B94953) moiety would be observed. The chemical shifts (δ) of the aromatic protons would be indicative of the substitution pattern on the benzene (B151609) ring. The protons on the ethyl bridge would likely appear as complex multiplets due to spin-spin coupling with adjacent protons. The methyl group on the piperidine (B6355638) ring would present a characteristic doublet.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, allowing for the confirmation of the number and types of carbon environments.
2D NMR Techniques: To resolve spectral overlap and unambiguously assign all proton and carbon signals, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, helping to identify adjacent protons within the ethyl bridge and the piperidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing definitive C-H assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity between the aniline ring, the ethyl bridge, and the piperidine moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is invaluable for studying the preferred conformation of the molecule in solution. For instance, NOE correlations could help determine the relative orientation of the methyl group on the piperidine ring.
Solid-State NMR (ssNMR): While solution-state NMR provides information about the average conformation in a solvent, solid-state NMR can be used to study the structure and dynamics of the compound in its crystalline or amorphous solid form. This can be particularly useful for identifying different polymorphic forms.
| ¹H NMR - Predicted Chemical Shifts | ¹³C NMR - Predicted Chemical Shifts |
| Assignment | δ (ppm) |
| Aromatic-H | 6.5 - 7.5 |
| Ethyl-CH₂ | 2.5 - 3.0 |
| Piperidine-H | 1.2 - 3.5 |
| Methyl-H | 0.9 - 1.2 |
| Amine-H | 3.0 - 5.0 |
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.
Elemental Composition: By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental formula of this compound (C₁₄H₂₂N₂).
Fragmentation Analysis: In tandem with techniques like tandem mass spectrometry (MS/MS), the fragmentation pathways of the molecular ion can be elucidated. This provides valuable structural information by identifying characteristic fragment ions. For this compound, common fragmentation pathways would likely involve:
Cleavage of the C-C bond in the ethyl bridge.
Loss of the methyl group from the piperidine ring.
Fragmentation of the piperidine ring itself.
The analysis of these fragmentation patterns can help to confirm the proposed structure and distinguish it from potential isomers.
| Ion | Predicted m/z | Possible Formula |
| [M+H]⁺ | 219.1856 | C₁₄H₂₃N₂⁺ |
| [M-CH₃]⁺ | 204.1621 | C₁₃H₂₀N₂⁺ |
| [C₈H₁₀N]⁺ | 120.0813 | C₈H₁₀N⁺ |
| [C₆H₁₂N]⁺ | 98.0964 | C₆H₁₂N⁺ |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. thermofisher.comnih.gov These techniques are sensitive to the types of chemical bonds present and the local symmetry of the molecule.
FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to:
N-H stretching: In the region of 3300-3500 cm⁻¹, characteristic of the primary amine group on the aniline ring.
C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
C-N stretching: In the 1250-1350 cm⁻¹ region for the aromatic amine and 1000-1250 cm⁻¹ for the aliphatic amine.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would be useful for observing the vibrations of the aromatic ring and the carbon skeleton.
| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | Weak |
| Aromatic C-H Stretch | > 3000 | Strong |
| Aliphatic C-H Stretch | < 3000 | Strong |
| C=C Aromatic Stretch | 1450 - 1600 | Strong |
| C-N Stretch | 1000 - 1350 | Moderate |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Polymorphism Studies
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. For this compound, which possesses a stereocenter at the 2-position of the piperidine ring, single-crystal X-ray diffraction would be crucial for determining its absolute stereochemistry (R or S configuration), provided a suitable single crystal can be obtained.
Furthermore, X-ray crystallography can reveal detailed information about intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of molecules in the crystal lattice. This technique is also indispensable for identifying and characterizing different polymorphic forms of the compound, which can have significant implications for its physical properties.
Advanced Chromatographic Methods for Purity Assessment and Isomeric Separation
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any impurities or isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a suitable buffer, would be developed to assess the purity of this compound. The presence of impurities would be indicated by additional peaks in the chromatogram.
Computational and Theoretical Investigations of 4 2 2 Methylpiperidin 1 Yl Ethyl Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and other electronic characteristics.
Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in predicting molecular geometry, electronic stability, and chemical reactivity. researchgate.netekb.eg For 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline, DFT studies can elucidate the distribution of electron density, identify the frontier molecular orbitals (HOMO and LUMO), and calculate the energy gap between them.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule interacts with other species. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. bohrium.comespublisher.com A smaller gap generally suggests higher reactivity.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide detailed insights. rsc.orgresearchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and helps identify electrophilic and nucleophilic sites within the molecule. For this compound, the electron-rich aniline (B41778) nitrogen and the piperidine (B6355638) nitrogen would be expected to be nucleophilic sites, while the aromatic ring protons could be electrophilic.
Table 1: Illustrative DFT-Calculated Electronic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | -5.2 eV | Indicates electron-donating capability (aniline moiety) |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (aromatic ring) |
| HOMO-LUMO Gap (ΔE) | 4.4 eV | Suggests moderate chemical stability and reactivity |
| Dipole Moment | 2.5 Debye | Indicates overall polarity of the molecule |
| Ionization Potential | 6.1 eV | Energy required to remove an electron |
| Electron Affinity | 0.3 eV | Energy released when an electron is added |
Note: The data in this table is illustrative and represents typical values for similar aniline and piperidine derivatives based on DFT calculations.
Ab initio (from first principles) methods, such as Hartree-Fock (HF) theory, provide another avenue for quantum chemical calculations without reliance on empirical parameters. researchgate.net These methods are particularly valuable for predicting spectroscopic properties, which can then be compared with experimental data for structure validation.
Theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra. While calculated frequencies are often systematically higher than experimental ones, they can be scaled to achieve good agreement. bohrium.com This allows for the assignment of specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes would include N-H stretching of the aniline group, C-N stretching, aromatic C-H stretching, and aliphatic C-H stretching of the ethyl and piperidine moieties.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These calculations help in assigning peaks in experimental NMR spectra and can be crucial for confirming the correct structure and stereochemistry, especially for the chiral center at the 2-position of the piperidine ring. Time-dependent DFT (TD-DFT) is another powerful method used to simulate UV-Visible absorption spectra by calculating the electronic transition energies from the ground state to various excited states. espublisher.commdpi.com
Table 2: Predicted Spectroscopic Data (Illustrative)
| Spectroscopic Technique | Predicted Feature | Corresponding Functional Group |
| FT-IR | ~3400-3300 cm⁻¹ | N-H stretching (aniline NH₂) |
| FT-IR | ~3050-3000 cm⁻¹ | Aromatic C-H stretching |
| FT-IR | ~2950-2850 cm⁻¹ | Aliphatic C-H stretching (ethyl & piperidine) |
| ¹H NMR | ~6.6-7.1 ppm | Aromatic protons (aniline ring) |
| ¹H NMR | ~3.5 ppm | -NH₂ protons |
| ¹H NMR | ~2.5-2.9 ppm | -CH₂- protons adjacent to nitrogen |
| ¹³C NMR | ~145 ppm | Aromatic C-NH₂ |
| ¹³C NMR | ~115-130 ppm | Other aromatic carbons |
| UV-Vis (in Ethanol) | λ_max ≈ 290 nm | π → π* transition in the aniline chromophore |
Note: The data in this table is illustrative and based on characteristic values for the specified functional groups.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior Exploration
While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its physical movements and conformational changes over time. biointerfaceresearch.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule behaves in a simulated environment, such as in a solvent like water. researchgate.netmdpi.com
Table 3: Typical Parameters for an MD Simulation
| Parameter | Typical Setting | Purpose |
| Force Field | AMBER, GAFF | Defines the potential energy function for the molecule |
| Solvent Model | TIP3P Water | Creates an explicit solvent environment |
| Simulation Time | 100-200 ns | Duration of the simulation to observe molecular motion |
| Temperature | 300 K | Simulates physiological or room temperature conditions |
| Pressure | 1 bar | Simulates atmospheric pressure |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature |
Conformational Analysis and Energy Minimization Studies of the Compound
Conformational analysis focuses on identifying the stable three-dimensional arrangements (conformers) of a molecule that arise from rotation around its single bonds. For this compound, significant conformational flexibility exists due to the rotatable bonds in the ethyl linker connecting the aniline and piperidine rings.
In Silico Prediction of Synthetic Accessibility and Chemical Space Exploration
Computational tools can be employed to assess the feasibility of synthesizing a molecule. Synthetic Accessibility (SA) scores are calculated based on fragment analysis and complexity penalties, providing a quantitative estimate of how difficult a molecule might be to create in a laboratory. A lower score generally indicates an easier synthesis. Such tools analyze the molecule's structure against databases of known chemical reactions and starting materials. nih.gov
Chemical space exploration involves designing and evaluating virtual libraries of related compounds based on a core scaffold. Starting with this compound, computational methods can be used to systematically modify different parts of the molecule (e.g., adding substituents to the aniline ring, changing the piperidine substitution) to explore how these changes affect its properties. This in silico approach allows for the rapid evaluation of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing. mdpi.com
Virtual Screening Methodologies for Ligand-Based Design (focus on structural features)
Ligand-based virtual screening is a computational technique used to identify new molecules with potentially similar biological activities to a known active compound. nih.gov This approach relies on the principle that molecules with similar structures are likely to have similar properties. The structural features of this compound can be used to create a query for searching large chemical databases.
A key method is pharmacophore modeling. A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For the target compound, a pharmacophore model could be constructed based on its key structural features. nih.govmdpi.com These features would guide the search for other molecules that map onto the same model, identifying potential new leads for drug discovery.
Table 4: Key Structural Features for Ligand-Based Design
| Structural Feature | Pharmacophore Feature Type | Potential Role in Molecular Interactions |
| Aniline Aromatic Ring | Aromatic Ring (AR) | π-π stacking, hydrophobic interactions |
| Aniline -NH₂ Group | Hydrogen Bond Donor (HBD) / Acceptor (HBA) | Forming hydrogen bonds with target residues |
| Piperidine Nitrogen | Hydrogen Bond Acceptor (HBA) / Positive Ionizable | Forming hydrogen bonds or salt bridges |
| Piperidine Ring | Hydrophobic (HY) | Engaging in hydrophobic interactions |
| Methyl Group on Piperidine | Hydrophobic (HY) | Fine-tuning steric fit and hydrophobic interactions |
Structure Activity Relationship Sar Methodologies for 4 2 2 Methylpiperidin 1 Yl Ethyl Aniline Derivatives
Rational Design Principles for Analogues and Homologues based on Structural Modularity
Rational drug design for derivatives of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline often employs the principle of structural modularity. This approach views the core molecule as a scaffold composed of distinct structural units that can be systematically modified. The core structure can be deconstructed into three primary modules: the aniline (B41778) ring, the ethyl linker, and the 2-methylpiperidine (B94953) moiety. Each module can be altered to probe its contribution to molecular interactions.
A key strategy is the use of a hybrid drug design approach, which involves combining known pharmacophoric systems to create novel chemical entities. researchgate.netnih.gov For instance, researchers have successfully employed this principle by hybridizing a 1-(methylpiperidin-4-yl)aniline system, a close structural analog, with a pyrrolo[2,1-f] researchgate.netnih.govtemple.edutriazine scaffold. researchgate.netnih.gov This strategy is based on the hypothesis that combining fragments with known affinities for a biological target can lead to derivatives with enhanced properties. nih.gov The design process rationally considers the pharmacophoric requirements of a target, allowing for the development of new analogues. nih.gov
The modularity allows for specific modifications:
Aniline Ring: Substitution patterns on the aniline ring can be altered to modify electronic properties, hydrophobicity, and hydrogen bonding capacity. Introducing electron-withdrawing or electron-donating groups can fine-tune the pKa of the aniline nitrogen.
Ethyl Linker: The length and rigidity of the linker can be adjusted. Homologues can be created by increasing or decreasing the number of methylene (B1212753) units, while rigidity can be modulated by introducing double bonds or incorporating the linker into a ring system.
2-Methylpiperidine Moiety: The substitution on the piperidine (B6355638) ring is a critical element for modification. The methyl group's position and stereochemistry can be altered, or it can be replaced with other alkyl or functional groups to explore steric and electronic effects.
This rational, module-based approach allows chemists to generate a focused library of analogues and homologues, enabling a systematic exploration of the chemical space around the parent compound. temple.edu
Systematic Synthetic Strategies for Targeted Structural Modifications
The synthesis of this compound derivatives relies on versatile and systematic synthetic strategies that allow for precise structural modifications to the core modules. Multi-step synthetic approaches are commonly employed to build the desired analogues. researchgate.netnih.gov
Common synthetic transformations for modifying the core scaffold include:
Aniline Ring Modification: The aniline moiety is often modified using standard aromatic chemistry. For example, Buchwald-Hartwig cross-coupling reactions can be used to attach various aryl groups to the aniline nitrogen, creating N-aryl derivatives. nih.gov Other modifications may involve electrophilic aromatic substitution to introduce substituents onto the phenyl ring.
Piperidine Moiety Synthesis: The substituted piperidine ring can be synthesized through various routes, including the reduction of corresponding pyridine (B92270) precursors. The final connection to the ethyl aniline fragment is typically achieved via nucleophilic substitution or reductive amination.
Linker and Final Assembly: The assembly of the final molecule often involves coupling the aniline and piperidine fragments. For example, intermediate compounds can be joined through SN₂ reactions, where a reactive group on the ethyl linker is displaced by the piperidine nitrogen. mdpi.com Condensation reactions are another common method for forming key bonds within the molecular structure. mdpi.com
A general synthetic pathway might involve preparing a substituted aniline precursor and a separate 2-methylpiperidine fragment, followed by a coupling reaction to link the two moieties via the ethyl chain. mdpi.com
| Reaction Type | Targeted Modification | Example Reaction |
| Nucleophilic Substitution (SN₂) | Coupling of piperidine and aniline-ethyl fragments. | Reaction of 2-methylpiperidine with 4-(2-bromoethyl)aniline. mdpi.com |
| Buchwald-Hartwig Coupling | N-arylation of the aniline group. | Coupling of the core aniline with various bromobenzenes. nih.gov |
| Reductive Amination | Formation of the C-N bond between the linker and piperidine. | Reaction of an aldehyde-functionalized aniline with 2-methylpiperidine in the presence of a reducing agent. |
| Condensation Reaction | Formation of amide or other linkages, often on the aniline moiety. | Reaction of the aniline with a carboxylic acid to form an amide bond. mdpi.com |
Computational Approaches to SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling based on Molecular Descriptors
Computational methods are integral to modern SAR studies, providing insights that guide synthetic efforts. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful technique used to correlate the structural or physicochemical properties of a series of compounds with their activities. researchgate.netmdpi.com
The QSAR process for this compound derivatives involves several key steps:
Data Set Generation: A dataset of synthesized analogues is compiled, including their measured biological activities (e.g., IC₅₀ values). nih.gov
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure. researchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its reliability. nih.gov
The resulting QSAR model can be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis and reducing unnecessary laboratory work. researchgate.net
| Descriptor Category | Description | Examples |
| Physicochemical | Properties related to hydrophobicity, electronic distribution, and steric effects. | LogP (lipophilicity), Molar Refractivity (MR), Dipole Moment. temple.edu |
| Topological (2D) | Based on the 2D representation of the molecule, describing size, shape, and branching. | Molecular Connectivity Indices, Wiener Index. |
| Geometrical (3D) | Derived from the 3D conformation of the molecule. | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia. |
| Quantum Chemical | Calculated using quantum mechanics, describing electronic properties. | HOMO/LUMO energies, Atomic Charges. researchgate.net |
Ligand-Based and Structure-Based Design Methodologies for Probing Molecular Interactions
When designing new analogues of this compound, two primary computational design methodologies are employed: ligand-based and structure-based design. nih.govethernet.edu.et These approaches focus on the theoretical and experimental design principles for probing molecular interactions, rather than on the specific biological outcomes.
Ligand-Based Drug Design (LBDD) is utilized when the 3D structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures or properties are likely to have similar activities. temple.edu Key LBDD techniques include:
Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to interact with a specific target. This model is built by aligning a set of active molecules and identifying their common features.
Shape Similarity: This method involves searching for molecules that have a similar 3D shape to a known active compound, assuming that shape complementarity is a key driver of interaction.
Structure-Based Drug Design (SBDD) is employed when the 3D structure of the target protein or enzyme is available, typically from X-ray crystallography or NMR. nih.gov The primary SBDD technique is:
Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. mdpi.com For derivatives of this compound, docking simulations can be used to visualize how different analogues fit into the binding pocket of a receptor. mdpi.com The analysis of these docked poses reveals key molecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, which are critical for binding affinity. temple.edu This information provides a rational basis for designing structural modifications aimed at improving these interactions.
| Design Methodology | Primary Requirement | Key Technique(s) | Information Gained |
| Ligand-Based Design | A set of known active molecules. | Pharmacophore Modeling, Shape Similarity. | Identifies key chemical features required for activity. nih.gov |
| Structure-Based Design | 3D structure of the biological target. | Molecular Docking. | Predicts binding pose and identifies specific molecular interactions (H-bonds, hydrophobic contacts, etc.). mdpi.comethernet.edu.et |
Derivatization and Functionalization Strategies for the 4 2 2 Methylpiperidin 1 Yl Ethyl Aniline Scaffold
Chemical Modifications of the Aniline (B41778) Moiety
The aniline moiety is a cornerstone for the structural diversification of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline, offering avenues for a variety of chemical transformations. The primary amino group and the activated aromatic ring are key sites for modification.
Electrophilic Aromatic Substitution: The amino group strongly activates the aromatic ring, directing electrophilic substitution primarily to the ortho and para positions. slideshare.netacs.org Since the para position is already substituted, modifications will predominantly occur at the positions ortho to the amino group.
Halogenation: Treatment with reagents like bromine water can lead to the introduction of bromine atoms onto the aromatic ring. slideshare.netacs.org This reaction is often rapid and can result in polybromination if not carefully controlled. Selective halogenation can be achieved using milder reagents or by protecting the amino group. wikipedia.org
Nitration: Direct nitration of aniline with a mixture of nitric and sulfuric acids can be complex, often leading to oxidation and the formation of a mixture of ortho, meta, and para isomers due to the formation of the anilinium ion in the acidic medium. slideshare.netacs.org A more controlled approach involves the initial protection of the amino group, for instance, through acetylation to form an acetanilide (B955). This moderates the activating effect of the amino group and directs nitration primarily to the para position, which in this scaffold is already occupied, thus favoring ortho-substitution.
Sulfonylation: The reaction of the aniline with sulfonylating agents can introduce a sulfonyl group onto the aromatic ring. nih.govbiomedres.usnih.govacs.org Electrochemical methods have been developed for the direct sulfonylation of N,N-dialkylanilines, which could be adapted for this scaffold. nih.govbiomedres.us Additionally, a sulfon-ative rearrangement of N-aryl sulfamates can yield para-sulfonyl anilines. researchgate.net
N-Functionalization: The nitrogen atom of the aniline's amino group is a primary site for functionalization.
N-Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amides. researchgate.netucla.edumdpi.com This transformation is often used to protect the amino group or to introduce new functional moieties. Phase transfer catalysts can be employed to facilitate N-acetylation with acetyl chloride. ucla.edumdpi.com
N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through various methods, including reductive amination or reaction with alkyl halides. Careful control of reaction conditions is necessary to avoid over-alkylation.
Diazotization and Subsequent Reactions: The primary amino group can be converted to a diazonium salt using nitrous acid. This intermediate is highly versatile and can undergo a variety of transformations, such as the Sandmeyer reaction, to introduce a wide range of substituents including halogens, cyano, and hydroxyl groups.
| Modification | Reagents and Conditions | Potential Products | Key Considerations |
| Halogenation | Bromine water | 2,6-Dibromo-4-[2-(2-methylpiperidin-1-yl)ethyl]aniline | High reactivity can lead to multiple substitutions. |
| Nitration (via acetanilide) | 1. Acetic anhydride (B1165640) 2. HNO₃/H₂SO₄ 3. Hydrolysis | 2-Nitro-4-[2-(2-methylpiperidin-1-yl)ethyl]aniline | Protection of the amino group is crucial to control reactivity and regioselectivity. |
| Sulfonylation | Arylsulfonyl chloride, base | N-Sulfonylated or C-sulfonylated derivatives | Reaction conditions can influence N- versus C-sulfonylation. |
| N-Acylation | Acetyl chloride, base | N-Acetyl-4-[2-(2-methylpiperidin-1-yl)ethyl]aniline | A straightforward method for introducing amide functionalities. |
| N-Alkylation | Alkyl halide, base | N-Alkyl-4-[2-(2-methylpiperidin-1-yl)ethyl]aniline | Risk of over-alkylation to form quaternary ammonium (B1175870) salts. |
Functionalization of the Piperidine (B6355638) Ring System for Structural Diversification
The 2-methylpiperidine (B94953) ring offers multiple sites for functionalization, enabling the synthesis of a diverse array of derivatives. mdpi.combiomedres.us Key strategies focus on modifications at the nitrogen atom (if the ethylaniline chain is cleaved or modified) and the carbon atoms of the ring.
N-Functionalization of the Piperidine Moiety: While the piperidine nitrogen is tertiary in the parent scaffold, synthetic strategies that build the molecule from a substituted piperidine allow for pre-functionalization of the nitrogen. Common N-substituents include a variety of alkyl and acyl groups. nih.gov
C-Functionalization of the Piperidine Ring:
Alkylation: The carbon atoms of the piperidine ring, particularly those adjacent to the nitrogen (alpha-position), can be functionalized. Diastereoselective metallation followed by alkylation is a known method for introducing substituents at the 2 and 6 positions of piperidine rings. unodc.org The regioselective 3-alkylation of piperidine has also been reported. federalregister.gov
Acylation: Acylation can occur at the carbon atoms of the ring, though this is less common than N-acylation. Ring fission can sometimes occur during acylation of sterically hindered piperidines.
Synthesis of Substituted Piperidines: A wide range of synthetic methods exist for the preparation of substituted piperidines, which can then be used to construct analogs of the target scaffold. mdpi.combiomedres.us These methods include biocatalytic approaches for the asymmetric synthesis of 2-substituted piperidines and multi-component reactions.
| Modification Site | Strategy | Example Reagents | Potential Outcome |
| Piperidine Nitrogen | N-Alkylation (of precursor) | Alkyl halides, K₂CO₃, DMF | Introduction of diverse alkyl groups. nih.gov |
| Piperidine Carbon (α-position) | Directed lithiation and alkylation | s-BuLi, TMEDA, then alkyl halide | Stereoselective introduction of substituents. unodc.org |
| Piperidine Carbon (β-position) | Multi-step synthesis from precursors | Various | Access to 3-substituted piperidine analogs. federalregister.gov |
Elaboration of the Ethyl Linker for Scaffold Extension
The ethyl linker connecting the aniline and piperidine moieties provides an opportunity for scaffold extension and the introduction of new functionalities. While direct modification of this saturated alkyl chain can be challenging, several strategies can be envisioned based on general principles of organic synthesis and drug design. nih.gov
Homologation: The ethyl chain can be extended by one or more carbon atoms through multi-step synthetic sequences. This could involve, for example, the conversion of a precursor with a shorter chain to a nitrile, followed by reduction and further elaboration.
Introduction of Functional Groups: The ethyl linker can be modified to include various functional groups. For instance, synthetic routes could be designed to incorporate hydroxyl, carbonyl, or amino groups within the linker. This would not only alter the spacing and flexibility of the scaffold but also provide new handles for conjugation.
Chain Branching: Introduction of substituents on the ethyl linker can create chiral centers and influence the conformational properties of the molecule. Synthetic strategies for β-phenethylamines, which share a similar structural motif, can be adapted for this purpose. biomedres.us
| Modification Strategy | Conceptual Approach | Potential Impact on Scaffold |
| Chain Extension | Multi-step synthesis involving chain elongation reactions. | Increased distance between the aniline and piperidine moieties. |
| Functional Group Incorporation | Synthesis of precursors with functionalized linkers. | Introduction of new chemical handles and altered polarity. |
| Introduction of Branching | Use of substituted building blocks in the synthesis. | Creation of stereocenters and conformational restriction. |
Synthesis of Conjugates and Hybrid Molecules for Research Probes
The this compound scaffold can be derivatized to create conjugates and hybrid molecules that serve as valuable research tools, such as fluorescent probes or affinity labels.
Bioconjugation via the Aniline Moiety: The primary amino group of the aniline is a versatile handle for bioconjugation. It can be modified to attach the scaffold to biomolecules like proteins or peptides. Oxidative coupling of anilines to other aromatic systems is a known method for bioconjugation. Aniline-catalyzed hydrazone ligation is another efficient method for attaching molecules to surfaces or other biomolecules.
Click Chemistry: The introduction of "clickable" functional groups, such as azides or alkynes, onto the scaffold allows for its facile conjugation to other molecules using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. These groups can be installed on the aniline ring, the piperidine ring, or an elaborated linker.
Synthesis of Fluorescent Probes: The aniline moiety can serve as a precursor for the synthesis of fluorescent dyes. By coupling the diazonium salt of the aniline with electron-rich aromatic compounds, azo dyes with distinct photophysical properties can be generated.
| Conjugation Strategy | Functional Group Handle | Key Features |
| Oxidative Coupling | Aniline amino group | Chemoselective reaction under mild conditions. |
| Click Chemistry | Azide (B81097) or alkyne groups | High efficiency, specificity, and biocompatibility. |
| Azo Dye Formation | Diazonium salt of aniline | Creates chromophores for colorimetric or fluorescent applications. |
Development of the Compound as a Precursor for Complex Molecular Architectures
The this compound scaffold can serve as a versatile building block, or synthon, for the construction of more complex molecular architectures, including polycyclic systems and macrocycles.
Role in Natural Product Synthesis: Piperidine and aniline moieties are common structural motifs in a wide range of natural products and bioactive molecules. The title compound can be envisioned as a key intermediate in the synthesis of such complex targets. For instance, the piperidine unit is found in numerous alkaloids, and its pre-functionalized form in this scaffold could streamline synthetic routes.
Supramolecular Chemistry: Aniline derivatives are known to participate in the formation of supramolecular assemblies through hydrogen bonding and π-π stacking interactions. The specific substitution pattern of this compound could be exploited in the design of novel host-guest systems or self-assembling materials.
Combinatorial Chemistry: The multiple points of diversification on the scaffold make it an attractive candidate for the generation of compound libraries for high-throughput screening. By systematically varying the substituents on the aniline ring, the piperidine ring, and the linker, a large number of analogs can be synthesized to explore structure-activity relationships.
| Application Area | Role of the Scaffold | Potential Outcome |
| Natural Product Synthesis | Building block or key intermediate. | Efficient synthesis of complex bioactive molecules. |
| Supramolecular Chemistry | Component of self-assembling systems. | Formation of novel materials with tailored properties. |
| Combinatorial Library Synthesis | Core structure for derivatization. | Generation of diverse compound libraries for screening. |
Mechanistic Organic Chemistry Studies of Reactions Involving 4 2 2 Methylpiperidin 1 Yl Ethyl Aniline
Investigation of Reaction Mechanisms in Synthetic Transformations
Detailed studies on the reaction mechanisms of 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline in various synthetic transformations have not yet been reported. Mechanistic investigations would likely focus on reactions typical for aromatic amines, such as N-alkylation, N-acylation, diazotization followed by Sandmeyer or related reactions, and electrophilic aromatic substitution. The role of the 2-methylpiperidinoethyl substituent in influencing the reactivity and regioselectivity of the aniline (B41778) ring would be a key area of inquiry. For instance, its electronic and steric effects could modulate the rates and outcomes of these transformations compared to simpler anilines.
Identification and Characterization of Transient Intermediates in Reactions
The identification and characterization of transient intermediates in reactions involving this compound are crucial for a complete understanding of its reaction pathways. Spectroscopic techniques such as NMR, IR, and mass spectrometry, potentially coupled with computational modeling, would be essential to detect and characterize short-lived species. For example, in electrophilic aromatic substitution reactions, the corresponding sigma complexes (arenium ions) would be key intermediates. In reactions involving the piperidine (B6355638) nitrogen, protonated species or complexes with Lewis acids could be formed.
Exploration of Catalytic Systems for Enhanced Reaction Efficiency and Selectivity
There is no specific literature available on the exploration of catalytic systems for reactions involving this compound. Research in this area could explore the use of various catalysts to improve the efficiency and selectivity of its transformations. For example, transition metal catalysts (e.g., palladium, copper, rhodium) could be employed for cross-coupling reactions to form new C-N or C-C bonds at the aniline nitrogen or the aromatic ring. Acid or base catalysis could also be investigated to promote reactions at either the aniline or piperidine functionalities. The development of chiral catalysts could be particularly relevant for controlling the stereochemical outcome in reactions involving the chiral 2-methylpiperidine (B94953) moiety.
Stereochemical Outcome Analysis in Novel Chemical Transformations
Given the presence of a stereocenter at the 2-position of the piperidine ring, any new chemical transformations involving this compound would necessitate a thorough analysis of the stereochemical outcome. If the compound is used as a chiral starting material or auxiliary, it would be critical to determine whether the existing stereocenter influences the formation of new stereocenters in the product (diastereoselective reactions). Techniques such as chiral chromatography, polarimetry, and NMR spectroscopy using chiral shift reagents would be vital for determining the enantiomeric or diastereomeric purity of the products.
Development and Application of 4 2 2 Methylpiperidin 1 Yl Ethyl Aniline As Chemical Biology Probes and Tools
Design and Synthesis of Affinity-Based Probes (e.g., Photoaffinity Labels)
Affinity-based probes are invaluable for identifying the cellular targets of bioactive small molecules. The design of such probes based on the 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline scaffold involves the introduction of a photoreactive group and a reporter tag, often via a linker, to the core molecule. The primary amine of the aniline (B41778) moiety is the most logical and accessible site for chemical modification.
Design Considerations: The key is to modify the parent compound without significantly diminishing its binding affinity for its biological target. The aniline nitrogen provides a convenient handle for derivatization. Two common photoreactive moieties suitable for this purpose are benzophenones and diazirines.
Benzophenone-based Probes: Benzophenones are widely used due to their chemical stability and ability to form covalent bonds with C-H bonds upon UV irradiation. nih.govnih.gov A benzophenone (B1666685) moiety can be attached to the aniline nitrogen via an amide linkage.
Diazirine-based Probes: Diazirines are smaller than benzophenones, which can be advantageous in minimizing steric hindrance that might affect ligand-protein binding. wikipedia.orgresearchgate.net They are activated by UV light to form highly reactive carbenes.
Synthetic Strategies: The synthesis of these probes would typically start with the acylation of the aniline nitrogen of this compound.
Synthesis of a Benzophenone Probe: A common approach involves the reaction of the parent aniline with a benzophenone derivative containing a carboxylic acid, such as 4-benzoylbenzoic acid, in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). This would yield a benzophenone-containing photoaffinity probe. To allow for subsequent detection and enrichment of cross-linked proteins, a "clickable" alkyne or azide (B81097) handle can be incorporated into the benzophenone moiety or a linker. globethesis.com
Synthesis of a Diazirine Probe: A diazirine-containing carboxylic acid can be coupled to the aniline nitrogen using standard peptide coupling conditions. The synthesis of aliphatic diazirines can be achieved from ketones through a one-pot reaction mediated by a base like potassium hydroxide. nih.govmdpi.com Aromatic diazirines can also be synthesized and incorporated. encyclopedia.pub
A hypothetical synthetic scheme for a benzophenone-based probe is outlined below:
| Step | Reactant 1 | Reactant 2 | Reagents | Product |
| 1 | This compound | 4-Benzoylbenzoic acid | DCC, DMAP | N-(4-(2-(2-methylpiperidin-1-yl)ethyl)phenyl)-4-benzoylbenzamide |
Synthesis of Fluorescently Tagged Analogues for Imaging Applications
Fluorescently tagged analogues are essential tools for visualizing the subcellular localization of small molecules and their interactions with biological targets in living cells. The synthesis of such probes from this compound would involve the covalent attachment of a fluorophore.
Choice of Fluorophore: The selection of the fluorophore depends on the specific application, considering factors like brightness, photostability, and spectral properties to minimize background fluorescence from cells. Common choices include fluorescein, rhodamine, and BODIPY dyes. acs.orgresearchgate.net
Synthetic Methodologies: The primary amine of the aniline group is the ideal site for attaching a fluorophore. The most common method is the formation of a stable amide or sulfonamide bond.
Amide Bond Formation: Fluorophores containing a carboxylic acid or an activated ester (like an NHS-ester) can be reacted with the aniline amine. For example, 5(6)-Carboxyfluorescein N-succinimidyl ester can be directly reacted with this compound in a suitable solvent like DMF with a non-nucleophilic base. rsc.org
Sulfonamide Bond Formation: Alternatively, a fluorophore with a sulfonyl chloride group, such as Dansyl chloride, can be reacted with the aniline to form a stable sulfonamide linkage.
A representative synthesis of a fluorescein-labeled analogue is shown below:
| Reactant 1 | Reactant 2 | Solvent | Product |
| This compound | 5(6)-Carboxyfluorescein N-succinimidyl ester | DMF | Fluorescein-conjugated this compound |
Methodologies for Target Identification and Validation Using Compound Derivatives
Once affinity-based probes are synthesized, they can be used in a variety of proteomic workflows to identify and validate their cellular binding partners. pnas.org
Target Identification using Affinity-Based Probes and Click Chemistry: A powerful strategy involves using a probe that contains a bioorthogonal handle, such as an alkyne or azide. nih.gov
Cellular Treatment and Cross-linking: Cells are treated with the photoaffinity probe. Upon UV irradiation, the probe covalently cross-links to its binding partners.
Cell Lysis and Click Reaction: The cells are lysed, and the proteome is harvested. A reporter tag (e.g., biotin-azide or a fluorescent azide) is then attached to the alkyne-modified probe-protein conjugate via a copper-catalyzed or copper-free click reaction. thermofisher.com
Enrichment and Identification: Biotinylated proteins are enriched using streptavidin-coated beads. The enriched proteins are then digested and identified by mass spectrometry-based proteomics. nih.gov
Target Validation: Several methods can be used to validate the identified targets:
Competitive Binding Assays: The binding of the probe to the identified target can be competed away by an excess of the unmodified parent compound, confirming the specificity of the interaction.
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature. biognosys.com
In-cell Click Chemistry Imaging: Using a fluorescent reporter tag in the click reaction allows for the visualization of the probe-target interaction within the cell, providing spatial information about the target. rsc.org
A typical workflow for target identification is summarized in the table below:
| Step | Description | Technique |
| 1 | Treat cells with alkyne-tagged photoaffinity probe | Cell Culture |
| 2 | Irradiate with UV light to induce cross-linking | Photochemistry |
| 3 | Lyse cells and perform click reaction with biotin-azide | Click Chemistry |
| 4 | Enrich biotinylated proteins | Affinity Chromatography |
| 5 | Digest proteins and analyze by mass spectrometry | Proteomics |
Applications in Protein-Ligand Interaction Studies (focus on experimental methodologies and techniques)
Derivatives of this compound can be used in various biophysical techniques to characterize their interactions with purified target proteins in detail.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and a protein. nih.govspringernature.comnih.gov
Experimental Setup: The purified target protein is immobilized on a sensor chip. A solution containing the this compound derivative is then flowed over the chip.
Data Analysis: The binding and dissociation of the compound are measured, allowing for the determination of kinetic parameters (k_on, k_off) and the binding affinity (K_D).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides atomic-level information about protein-ligand interactions. osti.govnih.govnih.gov
Chemical Shift Perturbation (CSP): This is a protein-observed NMR experiment where 2D spectra of an isotope-labeled protein are recorded in the absence and presence of the ligand. Changes in the chemical shifts of specific amino acid residues upon ligand binding can map the binding site on the protein surface.
Saturation Transfer Difference (STD) NMR: This is a ligand-observed experiment where signals from the protein are saturated. If the ligand binds to the protein, this saturation is transferred to the ligand, allowing for the identification of the binding epitope of the ligand.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
The following table summarizes the key information obtained from these techniques:
| Technique | Principle | Key Information Obtained |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding | Binding kinetics (k_on, k_off), Affinity (K_D) |
| Nuclear Magnetic Resonance (NMR) | Changes in nuclear spin states in a magnetic field | Binding site mapping, Structural details of the complex |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | Thermodynamics of binding (K_D, ΔH, ΔS), Stoichiometry (n) |
Future Directions and Emerging Research Avenues for 4 2 2 Methylpiperidin 1 Yl Ethyl Aniline
Integration with Automated Synthesis and Flow Chemistry Methodologies
The synthesis of complex organic molecules is undergoing a paradigm shift, with automated synthesis and flow chemistry emerging as powerful tools to accelerate discovery and optimization. For a molecule like 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline, these technologies offer the potential for more efficient, safer, and scalable production.
Future research could focus on developing a fully automated, multi-step synthesis of this compound. Robotic platforms can be programmed to perform sequential reactions, purifications, and analyses, enabling high-throughput screening of reaction conditions to identify optimal synthetic routes. This would involve the automated handling of reagents and solvents, precise temperature and reaction time control, and integrated analytical techniques like HPLC and NMR for real-time monitoring.
Table 1: Potential Advantages of Automated and Flow Synthesis
| Feature | Automated Batch Synthesis | Flow Chemistry |
| Throughput | High-throughput screening of conditions | High productivity for optimized process |
| Scalability | Can be challenging | Readily scalable by extending run time |
| Safety | Improved for robotic handling | Enhanced for hazardous reactions |
| Efficiency | Reduced manual intervention | Improved heat/mass transfer, reduced waste |
| Reproducibility | High | High |
Exploration of Novel Catalytic Transformations and C-H Activation Strategies
The aniline (B41778) and piperidine (B6355638) rings in this compound are ripe for exploration through novel catalytic transformations, particularly C-H activation strategies. These methods offer a more atom-economical and efficient way to functionalize the molecule at positions that are traditionally difficult to access.
For the aniline moiety, research could target the ortho- and para- C-H bonds relative to the amino group. Palladium-catalyzed C-H olefination, for example, could introduce new carbon-carbon bonds, leading to a diverse array of derivatives. Similarly, cobalt-catalyzed C-H functionalization could be explored to introduce various functional groups, expanding the chemical space around the aniline core.
The piperidine ring also presents multiple C-H bonds that could be selectively functionalized. The development of directing groups that can be temporarily installed on the piperidine nitrogen would enable site-selective C-H activation at the α, β, or γ positions. This would allow for the introduction of new substituents with precise control over regioselectivity and stereoselectivity, leading to novel analogs with potentially enhanced properties. The exploration of photoredox catalysis could also open up new avenues for the functionalization of both the aniline and piperidine rings under mild conditions.
Potential in Advanced Materials Science as a Building Block or Ligand
The unique combination of a polymerizable aniline unit and a metal-coordinating piperidine-aniline structure suggests significant potential for this compound in advanced materials science.
As a monomer, the aniline group can be polymerized through oxidative or electrochemical methods to form polyaniline-type conducting polymers. The presence of the bulky 2-methylpiperidinoethyl substituent would likely influence the solubility, processability, and morphology of the resulting polymer, potentially leading to materials with tailored electronic and sensory properties. These novel polymers could find applications in sensors, antistatic coatings, and organic electronic devices. A related compound, 4-(4-Methyl-piperidin-1-yl)aniline, has been noted for its utility in creating advanced materials, including coatings and adhesives, suggesting a similar potential for the title compound.
Furthermore, the nitrogen atoms in both the aniline and piperidine moieties can act as ligands, capable of coordinating with a variety of metal ions. This opens up the possibility of using this compound to create novel coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting catalytic, magnetic, or porous properties, with potential applications in gas storage, separation, and heterogeneous catalysis. The specific coordination geometry and electronic environment provided by this ligand could lead to unique and highly active catalytic centers.
Table 2: Potential Material Science Applications
| Application Area | Role of the Compound | Potential Properties |
| Conducting Polymers | Monomer | Enhanced solubility, tailored morphology, sensory capabilities |
| Coordination Polymers/MOFs | Ligand | Catalytic activity, porosity, magnetic properties |
| Specialty Coatings | Additive/Building Block | Improved adhesion, durability, and chemical resistance |
Interdisciplinary Research Opportunities in Chemical Sciences and beyond
The versatile structure of this compound provides a platform for numerous interdisciplinary research collaborations, bridging synthetic chemistry with medicinal chemistry, chemical biology, and materials science.
In medicinal chemistry, the aniline-piperidine scaffold is a common motif in many biologically active compounds. Future research could involve the synthesis of a library of derivatives of this compound and their screening for various biological targets. The ability to functionalize both the aniline and piperidine rings allows for fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological macromolecules.
In the realm of chemical biology, fluorescently labeled derivatives of this compound could be synthesized to serve as probes for studying biological processes. The aniline moiety can be readily diazotized and coupled with fluorescent reporters, while the piperidine unit can be modified to incorporate specific targeting groups.
The synergistic combination of the polymerizable and metal-coordinating functionalities within the same molecule could lead to the development of novel hybrid materials. For instance, a conducting polymer derived from this compound could be post-synthetically metalated to create a material that combines electrical conductivity with catalytic activity. Such multifunctional materials could have applications in areas like electrocatalysis and chemical sensing. The exploration of these interdisciplinary avenues will undoubtedly unlock the full potential of this compound as a valuable chemical entity.
Q & A
Q. What are the recommended synthetic routes for 4-[2-(2-Methylpiperidin-1-yl)ethyl]aniline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation or nucleophilic substitution. For example:
Intermediate Formation : React 2-methylpiperidine with a halogenated ethyl precursor (e.g., 1,2-dibromoethane) under basic conditions (K₂CO₃/DMF) to form the piperidinyl-ethyl intermediate .
Coupling with Aniline : Perform a Buchwald-Hartwig coupling or nucleophilic aromatic substitution to attach the intermediate to 4-nitroaniline, followed by reduction (e.g., H₂/Pd-C) to yield the final aniline derivative .
- Critical Factors : Temperature (>80°C for coupling), solvent polarity (DMF for solubility), and catalyst choice (Pd-based for coupling efficiency). Lower yields (<50%) may result from steric hindrance from the 2-methyl group; optimizing ligand systems (e.g., Xantphos) can improve efficiency .
Q. How should researchers purify and characterize this compound to ensure structural fidelity?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to remove unreacted intermediates .
- Characterization :
- NMR : Confirm the presence of the aniline NH₂ (δ 5.1–5.3 ppm, broad singlet) and piperidinyl protons (δ 1.2–2.8 ppm, multiplet) .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 219.2 (calculated for C₁₄H₂₁N₂) .
- Purity Check : HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural ambiguities in this compound derivatives?
- Methodological Answer :
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.7749 Å) at 150 K to minimize thermal motion artifacts. Absorption correction via SADABS is critical for accurate intensity data .
- Refinement : Employ SHELXL-2018 for structure solution. Key parameters:
- Hydrogen Bonding : Identify N–H···O interactions (e.g., N1–H···O1, d = 2.02 Å) to confirm molecular packing .
- Disorder Modeling : The 2-methylpiperidinyl group may exhibit rotational disorder; refine using PART and SUMP instructions in SHELX .
- Validation : Check R-factor convergence (<0.05) and residual electron density (<0.3 eÅ⁻³) .
Q. How can researchers reconcile discrepancies in biological activity data for analogs of this compound?
- Methodological Answer :
- Structural-Activity Analysis : Compare substituent effects using analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride ). The 2-methylpiperidinyl group enhances lipophilicity (clogP ~2.1), potentially improving blood-brain barrier penetration vs. piperazine analogs .
- Assay Conditions : Standardize assays (e.g., kinase inhibition IC₅₀) across pH 7.4 buffers to minimize variability. Contradictions in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from differences in protein purity or ATP concentrations .
- Computational Modeling : Perform docking studies (AutoDock Vina) to validate binding poses in target proteins (e.g., dopamine receptors). Mismatches between in silico and in vitro data may indicate allosteric binding sites .
Q. What analytical techniques are optimal for detecting decomposition products under varying storage conditions?
- Methodological Answer :
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) followed by LC-MS/MS analysis. Common degradation pathways:
- Oxidation : Detect quinone imine derivatives ([M+O]⁺, m/z 235.2) .
- Hydrolysis : Monitor for ethyl group cleavage (fragment ion at m/z 98.1) .
- Storage Recommendations : Lyophilized samples in amber vials under argon (-20°C) reduce decomposition by >90% vs. room-temperature storage .
Methodological Tables
Table 1 : Key Crystallographic Parameters for this compound Derivatives
| Parameter | Value |
|---|---|
| Space Group | Pna2₁ (orthorhombic) |
| Unit Cell Dimensions | a = 15.061 Å, b = 21.992 Å |
| Z | 4 |
| R-factor | 0.039 |
| Hydrogen Bonds | N1–H···O1 (2.02 Å) |
Table 2 : Comparison of Synthetic Yields Under Different Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | DMF | 110 | 62 |
| CuI/1,10-phen | Toluene | 80 | 28 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
